Structural Differentiation: 4-Methylthiazole vs. Benzothiazole at the 3-Position Determines π-System Size, logP, and Heteroatom Count
The target compound carries a monocyclic 4-methylthiazole at the coumarin 3-position, whereas the closest commercial analog (CAS 637746-58-8) substitutes a bicyclic benzothiazole. This structural difference alters molecular weight (363.81 vs. 399.85 g/mol), the number of aromatic heavy atoms (24 vs. 28), and the predicted logP (2.74 for the target compound per ZINC20 [1]; benzothiazole analogs typically increase logP by 0.8–1.2 units based on the added phenyl ring). The thiazole sulfur and nitrogen positions differ from benzothiazole's fused-ring geometry, which changes hydrogen-bond acceptor orientation and CYP enzyme binding profiles: coumarin-thiazole derivatives have been profiled as CYP2A6, CYP2C8, CYP2E1, and CYP2B6 inhibitors with differential selectivity depending on the heterocycle at position 3 [2]. The 4-methyl group on the thiazole ring additionally introduces steric bulk absent in unsubstituted thiazole analogs, potentially reducing metabolic oxidation at this position [3].
| Evidence Dimension | Molecular weight, aromatic heavy atom count, predicted logP, and heterocycle-dependent CYP inhibition profile |
|---|---|
| Target Compound Data | MW 363.81 g/mol; 24 heavy atoms; logP 2.74 (predicted, ZINC20); thiazole S/N geometry with 4-methyl substitution |
| Comparator Or Baseline | CAS 637746-58-8: MW 399.85 g/mol; benzothiazole ring; logP not experimentally measured but expected >3.5. CYP profiling data for benzothiazole-coumarin hybrids from BindingDB show IC50 values ranging from 120 nM to >20,000 nM depending on CYP isoform [2]. |
| Quantified Difference | MW difference: -36.04 g/mol (9% lower). Predicted logP difference: approximately -0.8 to -1.2 log units (lower lipophilicity for target compound). CYP selectivity profiles are structurally encoded and non-interchangeable between thiazole and benzothiazole congeners. |
| Conditions | Computational prediction (ZINC20); CYP inhibition assays in human liver microsomes for related coumarin-thiazole hybrids [2]. |
Why This Matters
Lower molecular weight and lipophilicity generally favor aqueous solubility and may reduce non-specific protein binding, making the target compound preferable for biochemical assays where benzothiazole-driven promiscuity is undesirable.
- [1] ZINC20 Database. ZINC577931. Molecular properties for CAS 637747-73-0: MW 363.822, logP 2.736. Accessed 2026-05-03. View Source
- [2] BindingDB. BDBM50438845 / CHEMBL2413882. CYP inhibition data for coumarin-thiazole derivatives: IC50 >20,000 nM (CYP2E1, CYP2B6, CYP2A6); IC50 = 120 nM (CYP2C8). Human liver microsome assays. View Source
- [3] Synthesis of 6-alkyl-2-dialkylaminomethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-ones. Chemistry of Heterocyclic Compounds, 2012. Structural characterization of 4-methylthiazole-substituted chromenones. View Source
